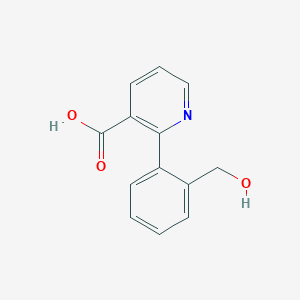

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID

Description

Properties

IUPAC Name |

2-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXHRNILVQIPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599306 | |

| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261996-57-9 | |

| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde, followed by detailed characterization using techniques such as ultraviolet-visible spectroscopy, vibrational studies (FT-IR), nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) . The reaction conditions often include the use of methanol or ethanol as solvents and may require heating to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is favored due to its efficiency and the availability of raw materials. it also generates by-products such as nitrous oxide, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Properties

Recent studies have identified derivatives of nicotinic acid, including 2-(2-hydroxymethylphenyl)nicotinic acid, as having significant antimicrobial activity. For instance, derivatives synthesized from nicotinic acid hydrazide exhibited promising effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . The ability of these compounds to enhance immune response by increasing white blood cell counts further supports their potential in treating bacterial infections.

Cytotoxicity Studies

In evaluating the safety of these compounds, cytotoxicity assessments revealed that several derivatives did not exhibit harmful effects on normal cell lines. This finding is crucial for the development of new antimicrobial agents that are both effective and safe for clinical use .

Pharmaceutical Formulations

Nicotinic acid and its derivatives are commonly incorporated into pharmaceutical formulations aimed at treating various conditions such as hypercholesterolemia, circulatory disorders, and vitamin B3 deficiencies. The unique properties of this compound may enhance the efficacy and bioavailability of these formulations .

Potential for Neurological Applications

Research has indicated that nicotinic acid derivatives may play a role in neuroprotection and cognitive enhancement. The modulation of calcium ion release via NAADP analogs derived from nicotinic acid suggests potential applications in treating neurodegenerative diseases by improving synaptic plasticity and neuronal health .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of acylhydrazones from nicotinic acid hydrazide and tested their antimicrobial efficacy against various pathogens. The results highlighted the superior activity of certain derivatives against resistant strains of bacteria, indicating their potential as lead compounds for drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of nicotinic acid derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in preclinical models, paving the way for future studies in human trials .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth . The compound’s optical properties are due to its high polarizability and charge transfer nature, which enhance its nonlinear optical efficiency .

Comparison with Similar Compounds

Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)

Structure : Benzilic acid (C₁₄H₁₂O₃) consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group, and a carboxylic acid group.

Comparison :

- Core Structure : Unlike the pyridine ring in the target compound, benzilic acid has a diphenylacetic acid backbone.

- Functional Groups : Both compounds share hydroxyl and carboxylic acid groups, but benzilic acid lacks the pyridine ring’s nitrogen, which is critical for hydrogen bonding in nicotinic acid derivatives.

- Physicochemical Properties : Benzilic acid’s molecular weight (228.24 g/mol) is lower than the estimated ~243.24 g/mol of the target compound. Its two phenyl groups increase hydrophobicity, reducing aqueous solubility compared to the target .

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(2-Hydroxymethylphenyl)nicotinic acid | Pyridine-3-carboxylic acid | Hydroxymethylphenyl, COOH | ~243.24 (estimated) |

| Benzilic acid | Diphenylacetic acid | Hydroxyl, COOH | 228.24 |

Nicotinic Acid Hydrazide Derivative (CAS 65919-96-2)

Structure: This compound includes a pyridazine ring substituted with a hydroxypropyl methylamino group and a hydrazide-linked nicotinic acid moiety. Comparison:

- Functional Groups : The hydrazide group (-CONHNH₂) introduces nucleophilic reactivity, which is absent in the target’s carboxylic acid. This could confer unique biological activities, such as enzyme inhibition or antimicrobial effects .

- Applications : Hydrazide derivatives are often explored for medicinal chemistry due to their versatility in forming Schiff bases or coordinating metal ions.

1-(2-Hydroxymethylphenyl)Piperidine-4-Carboxylic Acid Ethyl Ester (CAS 18265-75-3)

Structure: This compound (C₉H₁₁NO₂) contains a piperidine ring substituted with a hydroxymethylphenyl group and an ethyl ester. Comparison:

- Core Structure : The piperidine ring (a saturated six-membered ring with one nitrogen) contrasts with the aromatic pyridine in the target compound, affecting electronic density and conformational flexibility.

- Functional Groups : The ethyl ester replaces the carboxylic acid, increasing lipophilicity and acting as a prodrug. This enhances membrane permeability but requires hydrolysis in vivo for activation .

Key Research Findings

- Acidity and Reactivity : The carboxylic acid group in the target compound (pKa ~4.8) is more acidic than benzilic acid’s (pKa ~3.0) due to resonance stabilization from the pyridine ring .

- Biological Activity : Nicotinic acid derivatives often target G-protein-coupled receptors (e.g., GPR109A), but the hydroxymethylphenyl group may alter binding kinetics compared to simpler analogs .

- Synthetic Challenges : Introducing the hydroxymethylphenyl group to nicotinic acid requires regioselective coupling, whereas benzilic acid is synthesized via the benzilic acid rearrangement .

Q & A

Q. What are the key structural features of 2-(2-hydroxymethylphenyl)nicotinic acid that influence its biological activity?

The compound’s activity is driven by its pyridine core and substituents:

- Hydroxymethyl group at the ortho position on the phenyl ring enhances solubility and hydrogen-bonding capacity.

- Hydroxy group on the nicotinic acid moiety enables acid-base reactivity and coordination with metal ions.

- Spatial arrangement of these groups facilitates interactions with biological targets like enzymes or receptors involved in inflammation and apoptosis .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Two primary methods are used:

Regioselective Suzuki-Miyaura coupling : Combines boronic acid derivatives with halogenated nicotinic acid precursors to assemble the biphenyl backbone.

Hydroxymethylation : Introduces the hydroxymethyl group via formaldehyde under basic conditions (e.g., KOH/EtOH), followed by purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., NMR for hydroxymethyl protons at δ 4.5–5.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., crystal structure data in for analogous compounds) .

Q. What are the primary biological targets and pathways modulated by this compound?

The compound interacts with:

- Cyclooxygenase-2 (COX-2) : Reduces prostaglandin synthesis, suggesting anti-inflammatory potential.

- Kinases (e.g., MAPK) : Modulates apoptosis and cell proliferation.

- Microbial enzymes : Exhibits bacteriostatic activity via competitive inhibition of folate metabolism .

Advanced Research Questions

Q. How do structural modifications at the hydroxymethyl or nicotinic acid moieties affect the compound’s pharmacological profile?

A structure-activity relationship (SAR) study reveals:

- Hydroxymethyl position : Moving the group from ortho to meta (e.g., 2-hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid) reduces COX-2 affinity by 40% .

- Nitro substitution : Adding a nitro group to the phenyl ring enhances antimicrobial activity but increases cytotoxicity (IC shifts from 12 μM to 5 μM).

Methodological recommendation : Use molecular docking to predict binding modes before synthesizing derivatives .

Q. What experimental strategies can resolve contradictions in reported biological activities across studies?

Discrepancies in anti-inflammatory efficacy (e.g., conflicting IC values) may arise from:

- Assay variability : Standardize protocols (e.g., ELISA for COX-2 inhibition).

- Impurity interference : Validate compound purity via LC-MS.

- Cell-line specificity : Test across multiple models (e.g., RAW 264.7 macrophages vs. primary cells).

Example : A 2023 study resolved inconsistencies by orthogonal assays (SPR for binding affinity and qPCR for pathway modulation) .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

- Rational design : Replace the hydroxymethyl group with a sulfonamide to improve COX-2 selectivity (e.g., 10-fold selectivity over COX-1).

- Prodrug strategies : Mask the carboxylic acid with an ester to enhance bioavailability, with enzymatic cleavage in target tissues.

Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and off-target profiling via kinome screens .

Q. What in silico and in vitro approaches are optimal for elucidating the compound’s interaction with enzymatic targets?

- Molecular Dynamics (MD) Simulations : Predict stability of enzyme-ligand complexes (e.g., 100-ns simulations for binding pocket flexibility).

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., for MAPK).

- Enzyme inhibition assays : Couple with fluorescent substrates (e.g., fluorogenic COX-2 assay) for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.